molecular formula C23H21NO3 B3960191 N-(2-methoxydibenzo[b,d]furan-3-yl)-4-phenylbutanamide

N-(2-methoxydibenzo[b,d]furan-3-yl)-4-phenylbutanamide

Cat. No. B3960191
M. Wt: 359.4 g/mol
InChI Key: UOIWHYZPQRIUGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxydibenzo[b,d]furan-3-yl)-4-phenylbutanamide, also known as MDBF, is a synthetic compound that has been of interest to researchers due to its potential therapeutic applications. MDBF belongs to the family of synthetic cannabinoids, which are compounds that mimic the effects of natural cannabinoids found in the cannabis plant. The purpose of

Scientific Research Applications

N-(2-methoxydibenzo[b,d]furan-3-yl)-4-phenylbutanamide has been studied for its potential therapeutic applications in various fields such as cancer research, pain management, and neurological disorders. In cancer research, this compound has been shown to have anti-proliferative effects on cancer cells, particularly in breast cancer cells. In pain management, this compound has been found to have analgesic effects in animal models of neuropathic pain. In neurological disorders, this compound has been studied for its potential as a treatment for epilepsy, as it has been shown to have anticonvulsant effects in animal models.

Mechanism of Action

N-(2-methoxydibenzo[b,d]furan-3-yl)-4-phenylbutanamide acts on the endocannabinoid system, which is a complex signaling system in the body that regulates various physiological processes such as pain, mood, appetite, and immune function. This compound binds to the cannabinoid receptors CB1 and CB2, which are found throughout the body and play a role in modulating the effects of cannabinoids. By binding to these receptors, this compound can modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which can affect various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. These include anti-proliferative effects on cancer cells, analgesic effects in animal models of neuropathic pain, anticonvulsant effects in animal models of epilepsy, and anti-inflammatory effects in animal models of colitis. This compound has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which can affect mood, appetite, and cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxydibenzo[b,d]furan-3-yl)-4-phenylbutanamide in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities with high purity. This makes it easier to study the effects of this compound in various experimental models. However, one limitation of using this compound is that it is a relatively new compound, and there is still much to be learned about its potential therapeutic applications and potential side effects.

Future Directions

There are several directions for future research on N-(2-methoxydibenzo[b,d]furan-3-yl)-4-phenylbutanamide. One area of interest is the potential use of this compound in cancer therapy, particularly in combination with other anti-cancer agents. Another area of interest is the potential use of this compound in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Additionally, further research is needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects and interactions with other drugs.

properties

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3/c1-26-22-14-18-17-11-5-6-12-20(17)27-21(18)15-19(22)24-23(25)13-7-10-16-8-3-2-4-9-16/h2-6,8-9,11-12,14-15H,7,10,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIWHYZPQRIUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.